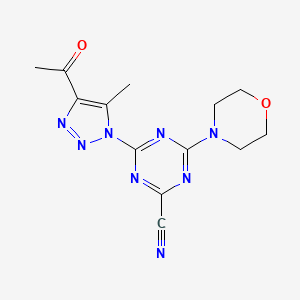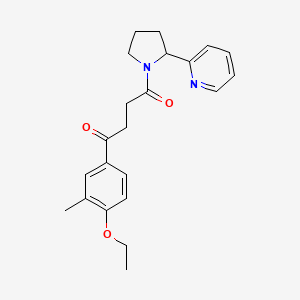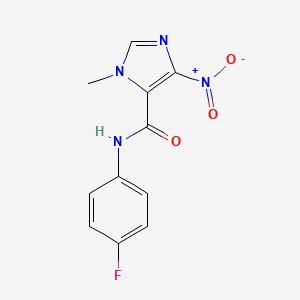![molecular formula C27H21N3O B4329607 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide](/img/structure/B4329607.png)
2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide
Descripción general
Descripción
2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide, also known as PBTZ169, is a synthetic compound that belongs to the class of quinoline carboxamides. It has been identified as a potent inhibitor of Mycobacterium tuberculosis, the bacteria responsible for causing tuberculosis (TB).
Mecanismo De Acción
The exact mechanism of action of 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide is not fully understood, but it is believed to target multiple pathways involved in the survival and replication of M. tuberculosis. It has been shown to inhibit the activity of enzymes involved in the synthesis of mycolic acids, which are essential components of the bacterial cell wall. In addition, 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide has been found to disrupt the energy metabolism of M. tuberculosis, leading to a decrease in bacterial viability.
Biochemical and Physiological Effects
2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide has been found to have a range of biochemical and physiological effects on M. tuberculosis. It has been shown to inhibit the growth of both drug-sensitive and drug-resistant strains of the bacteria. In addition, 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide has been found to reduce the production of virulence factors by M. tuberculosis, which are responsible for causing tissue damage and promoting bacterial survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide for lab experiments is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a valuable tool for studying the mechanisms of drug resistance in TB. However, one limitation of 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide is that it is a synthetic compound, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide and its potential as a new drug candidate for the treatment of TB. Other future directions include the development of new analogs of 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide with improved activity and the exploration of its potential as a treatment for other bacterial infections.
Aplicaciones Científicas De Investigación
2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide has been extensively studied for its potential as a new drug candidate for the treatment of TB. It has shown promising results in preclinical studies, demonstrating potent activity against drug-resistant strains of M. tuberculosis. In addition, 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide has been found to have a low toxicity profile, making it a potentially safer alternative to existing TB drugs.
Propiedades
IUPAC Name |
2-phenyl-N-[(4-pyrrol-1-ylphenyl)methyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O/c31-27(28-19-20-12-14-22(15-13-20)30-16-6-7-17-30)24-18-26(21-8-2-1-3-9-21)29-25-11-5-4-10-23(24)25/h1-18H,19H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGDRECPIHSDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B4329527.png)
![3-amino-2-butyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4329538.png)

![3-amino-4,5,6-trimethyl-N-(2-methyl-6-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4329547.png)
![ethyl 4-(3-fluorophenyl)-6-{[(4-methoxybenzoyl)(2-methoxyethyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329553.png)
![ethyl 4-(3-fluorophenyl)-6-({(2-methoxyethyl)[4-(trifluoroacetyl)benzoyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329556.png)

![2-[hydroxy(phenyl)methyl]-3-phenyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B4329569.png)
![9a-ethoxy-3-(4-methoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one](/img/structure/B4329577.png)


![5-[4-(cyclopentyloxy)-3-methoxybenzylidene]-2-imino-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4329599.png)
![1-[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B4329603.png)
